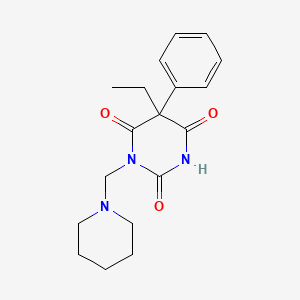
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPPMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a valuable tool for studying various biological processes and pathways.
作用機序
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the transporter and prevents dopamine from being transported into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neural activity and behavior.
Biochemical and Physiological Effects:
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of effects on biochemical and physiological processes in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, leading to an overall increase in dopamine levels. This can have effects on mood, motivation, and reward processing. 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to affect other neurotransmitter systems, including the serotonin and norepinephrine systems.
実験室実験の利点と制限
One of the major advantages of using 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the mechanisms of dopamine transport and the effects of drugs that target this pathway. However, there are also limitations to its use. 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a relatively short half-life, which means that it may not be suitable for long-term studies. It also has a high potential for abuse, which means that it must be handled carefully and used in accordance with strict safety protocols.
将来の方向性
There are several potential future directions for research on 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential use as a therapeutic agent for the treatment of dopamine-related disorders, such as Parkinson's disease and addiction. Another area of interest is its use as a tool for studying the effects of drugs that target the dopamine system, such as cocaine and amphetamines. Further research is needed to fully understand the potential applications of 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research and clinical practice.
合成法
The synthesis of 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, starting with the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate to form chalcone. This intermediate is then reacted with piperidine and ethyl chloroformate to form the final product, 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use as a tool for studying the central nervous system. 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a high affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. This makes 5-ethyl-5-phenyl-1-(1-piperidinylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione a valuable tool for studying the mechanisms of dopamine transport and the effects of drugs that target this pathway.
特性
IUPAC Name |
5-ethyl-5-phenyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-18(14-9-5-3-6-10-14)15(22)19-17(24)21(16(18)23)13-20-11-7-4-8-12-20/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRCJNTGWMELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-5-phenyl-1-(piperidin-1-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)
![3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)

![1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)

![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)
![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)